N,N-Diethyl-3-nitroaniline N,N-Diethyl-3-nitroaniline
Brand Name: Vulcanchem
CAS No.: 2216-16-2
VCID: VC2402585
InChI: InChI=1S/C10H14N2O2/c1-3-11(4-2)9-6-5-7-10(8-9)12(13)14/h5-8H,3-4H2,1-2H3
SMILES: CCN(CC)C1=CC(=CC=C1)[N+](=O)[O-]
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol

N,N-Diethyl-3-nitroaniline

CAS No.: 2216-16-2

Cat. No.: VC2402585

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

N,N-Diethyl-3-nitroaniline - 2216-16-2

Specification

CAS No. 2216-16-2
Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
IUPAC Name N,N-diethyl-3-nitroaniline
Standard InChI InChI=1S/C10H14N2O2/c1-3-11(4-2)9-6-5-7-10(8-9)12(13)14/h5-8H,3-4H2,1-2H3
Standard InChI Key QSNHMSRICSDACJ-UHFFFAOYSA-N
SMILES CCN(CC)C1=CC(=CC=C1)[N+](=O)[O-]
Canonical SMILES CCN(CC)C1=CC(=CC=C1)[N+](=O)[O-]

Introduction

Physical and Chemical Properties

Structural Properties

N,N-Diethyl-3-nitroaniline possesses a distinctive chemical structure consisting of a benzene ring substituted with a nitro group at the meta position and a diethylamine group. The molecular formula of the compound is C10H14N2O2, with a precise molecular weight of 194.2304 g/mol . The structural arrangement of atoms within the molecule is represented by the IUPAC Standard InChIKey QSNHMSRICSDACJ-UHFFFAOYSA-N, which serves as a unique identifier for the compound in chemical databases . The presence of the electron-withdrawing nitro group (-NO2) and the electron-donating diethylamine group creates an electronic distribution that significantly influences the compound's chemical behavior and reactivity patterns.

The compound is also known by several synonyms in scientific literature, including N,N-Diethyl-m-nitroaniline, 3-Diethylamino-1-nitrobenzene, 3-Nitro-N,N-diethylaniline, and m-Nitro-N,N-diethylaniline . These alternative names reflect different naming conventions and highlight the key structural features of the molecule. The spatial arrangement of atoms in N,N-Diethyl-3-nitroaniline can be visualized through its canonical SMILES notation: O=N(=O)C1=CC=CC(=C1)N(CC)CC, which provides a linear representation of the molecule's structure that can be interpreted by chemical software and databases . This structural information is essential for understanding the compound's properties and predicting its behavior in various chemical and biological contexts.

Physical Properties

N,N-Diethyl-3-nitroaniline exhibits distinct physical properties that are characteristic of nitro-substituted aromatic compounds. The compound exists as a yellow to orange solid at room temperature, with its coloration resulting from the extended conjugation in the molecule that allows for absorption of light in the visible spectrum . The compound's boiling point has been experimentally determined to be 562.2 K (289°C) at standard pressure, indicating relatively strong intermolecular forces typical of aromatic compounds with polar functional groups . Under reduced pressure conditions of 0.024 bar, the boiling point ranges between 447 and 449 K, which is valuable information for laboratory purification processes such as vacuum distillation .

The compound's solubility characteristics are consistent with its molecular structure, being readily soluble in organic solvents such as alcohols, dichloromethane, and other common laboratory solvents, but having limited solubility in water due to its predominantly nonpolar character . This solubility profile influences its handling, purification, and applications in various contexts. The polarity of the molecule, influenced by the presence of the nitro and diethylamine groups, contributes to these solubility characteristics and affects its interactions with different solvent environments. These physical properties are important considerations for the practical use of N,N-Diethyl-3-nitroaniline in laboratory and industrial settings.

Spectroscopic Properties

Spectroscopic analysis of N,N-Diethyl-3-nitroaniline provides valuable insights into its molecular structure and electronic properties. While specific spectroscopic data for this compound is limited in the available literature, inferences can be made based on related compounds. For instance, Raman spectroscopic studies on the structurally similar compound N,N-dimethyl-p-nitroaniline have shown that the vibrational frequency of the NO2 stretching mode serves as a good indicator of solvent polarity, with the frequency shifting from approximately 1340 cm-1 in nonpolar solvents to 1300 cm-1 in highly polar solvents like water . It is reasonable to expect that N,N-Diethyl-3-nitroaniline would exhibit similar spectroscopic behavior due to the presence of the same functional groups, although the exact frequencies might differ slightly due to the different substitution pattern.

Electronic absorption spectra of nitroaniline derivatives typically show strong absorption bands in the UV-visible region, which contribute to their characteristic colors. These absorption properties are influenced by the electron-donating and electron-withdrawing groups present in the molecule, creating a push-pull electronic system that results in distinctive spectroscopic signatures . The specific absorption characteristics of N,N-Diethyl-3-nitroaniline would be expected to show sensitivity to solvent polarity, with potential applications in solvatochromic studies and sensing applications. This sensitivity to the environment makes such compounds valuable as probes for investigating solvent properties and interactions in complex systems.

Comparative Physical and Chemical Properties

The physical and chemical properties of N,N-Diethyl-3-nitroaniline can be better understood by comparing them with those of structurally similar compounds. Table 1 presents a comparative overview of key properties for N,N-Diethyl-3-nitroaniline and related compounds.

PropertyN,N-Diethyl-3-nitroanilineN,N-Dimethyl-3-nitroanilineN,N-Diethyl-4-methyl-3-nitroaniline
CAS Number2216-16-2619-31-8810662-45-4
Molecular FormulaC10H14N2O2C8H10N2O2C11H16N2O2
Molecular Weight (g/mol)194.2304166.18208.26
Physical StateYellow to orange solidLight yellow to brown powder/crystalNot specified
Boiling Point (°C)289280Not specified
Melting Point (°C)Not specified57-61Not specified
SolubilitySoluble in organic solvents, limited in waterSoluble in dichloromethaneNot specified
IUPAC Standard InChIKeyQSNHMSRICSDACJ-UHFFFAOYSA-NNot specifiedJKENWCYKZBBBTB-UHFFFAOYSA-N

This comparison highlights the influence of structural variations on physical and chemical properties. The differences in molecular weight and substitution patterns affect properties such as boiling point and solubility, which are important considerations for the practical application of these compounds. The structural similarities and differences among these compounds also provide insights into structure-property relationships that can guide the design and development of derivatives with tailored properties for specific applications.

Synthesis and Preparation Methods

Conventional Synthetic Routes

The synthesis of N,N-Diethyl-3-nitroaniline typically involves the nitration of N,N-diethylaniline, which serves as the primary precursor for this compound. This synthetic pathway represents a fundamental example of electrophilic aromatic substitution reactions, which are cornerstone processes in organic chemistry. The nitration reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents, with the sulfuric acid serving as a catalyst to generate the active nitronium ion (NO2+). The reaction conditions must be carefully controlled to achieve the desired regioselectivity for nitration at the meta position relative to the diethylamine group, as the electronic directing effects of the diethylamine substituent would typically favor ortho and para substitution.

The regioselectivity of the nitration reaction is influenced by both electronic and steric factors. While the electron-donating diethylamine group would electronically activate the ortho and para positions of the aromatic ring toward electrophilic attack, steric hindrance from the bulky diethyl groups can reduce the accessibility of the ortho positions, potentially influencing the distribution of isomeric products. Therefore, reaction conditions including temperature, concentration of reactants, and reaction time must be optimized to maximize the yield of the desired meta-substituted product while minimizing the formation of ortho and para isomers that would require subsequent separation and purification steps.

Alternative Synthesis Methods

Chemical Reactions Analysis

Reduction Reactions

One of the most characteristic reactions of N,N-Diethyl-3-nitroaniline is the reduction of the nitro group to form N,N-diethyl-3-aminobenzene (also known as 3-diethylaminoaniline). This transformation represents a fundamental change in the functional group character from the strongly electron-withdrawing nitro group to the electron-donating amino group. The reduction reaction can be accomplished using various reducing agents and conditions depending on the specific requirements of the synthesis. Common reducing agents include hydrogen gas with palladium catalysts, which provide efficient and selective reduction of the nitro group under relatively mild conditions. Other potential reducing systems include sodium borohydride, sodium sulfide, or iron in acidic conditions, each offering different advantages in terms of selectivity, reaction rate, and compatibility with other functional groups that might be present in more complex derivatives.

The reduction of the nitro group in N,N-Diethyl-3-nitroaniline has significant implications for the compound's electronic properties and subsequent reactivity. The product, N,N-diethyl-3-aminobenzene, has two amino groups with different substitution patterns: the primary amino group resulting from the reduction of the nitro group and the tertiary diethylamino group that was already present in the starting material. This diamine structure creates interesting possibilities for further functionalization and application in the synthesis of more complex molecules, such as heterocyclic compounds, dyes, and pharmaceutically active compounds. The related research on nitroaniline derivatives indicates that these reduction reactions are well-studied, with research focusing on catalytic systems that can achieve high efficiency and selectivity .

Substitution Reactions

N,N-Diethyl-3-nitroaniline can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other functional groups. The nitro group's strong electron-withdrawing character activates the aromatic ring toward nucleophilic attack, particularly at positions that allow for resonance stabilization of intermediates in the substitution process. Nucleophiles such as sodium sulfide or other sulfur-containing compounds can be used to substitute the nitro group, leading to the formation of thiol or sulfide derivatives. Other potential nucleophiles include amines, alkoxides, and cyanide, each leading to different substitution products with distinct properties and applications.

The reactivity pattern in nucleophilic substitution reactions is influenced by the electronic effects of both the nitro group and the diethylamine substituent. The nitro group activates positions ortho and para to itself for nucleophilic attack through its strong electron-withdrawing resonance effect, while the diethylamine group's electron-donating character can potentially modulate this activation. The interplay of these electronic effects, along with steric considerations, determines the regioselectivity and rate of substitution reactions involving N,N-Diethyl-3-nitroaniline. Understanding these factors is crucial for predicting reaction outcomes and designing synthetic strategies that leverage the compound's reactivity for specific applications.

Reaction Mechanisms and Conditions

Understanding the mechanisms of reactions involving N,N-Diethyl-3-nitroaniline is essential for optimizing these transformations for synthetic applications. The reduction of the nitro group, for example, typically proceeds through a series of intermediates, including nitroso and hydroxylamine species, before culminating in the formation of the amino group. The specific reaction conditions, including solvent choice, temperature, pressure (in the case of hydrogenation), and catalyst properties, can influence both the rate of reaction and the distribution of intermediates and byproducts. Careful control of these conditions is necessary to achieve high yields of the desired product while minimizing the formation of unwanted byproducts.

For nucleophilic aromatic substitution reactions, the mechanism often involves an addition-elimination sequence, where the nucleophile first attacks the aromatic carbon bearing the nitro group (or a carbon at an appropriate position relative to it), forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the nitro group completes the substitution process. The stability of this intermediate, influenced by the electronic and steric properties of the substrate and nucleophile, is a key determinant of reaction feasibility and rate. Solvent effects, temperature, and the presence of catalysts or bases can significantly impact these reactions, offering opportunities for optimization to enhance yield, selectivity, and efficiency in synthetic applications of N,N-Diethyl-3-nitroaniline.

Comparative Reactivity Analysis

The reactivity of N,N-Diethyl-3-nitroaniline can be better understood by comparing it with structurally related compounds. Table 2 presents a comparative analysis of reactivity patterns for N,N-Diethyl-3-nitroaniline and related compounds across different types of reactions.

Reaction TypeN,N-Diethyl-3-nitroanilineN,N-DiethylanilineN,N-Dimethyl-3-nitroanilineN,N-Diethyl-4-nitroaniline
Reduction of Nitro GroupProceeds readily with H2/Pd or NaBH4No nitro group presentSimilar reactivity to N,N-Diethyl-3-nitroanilineMay proceed more readily due to enhanced electron deficiency at para position
Electrophilic Aromatic SubstitutionDeactivated, primarily at positions least deactivated by nitro groupActivated, primarily at ortho and para positions to diethylamineSimilar to N,N-Diethyl-3-nitroaniline but slightly different distributionMore deactivated than meta isomer
Nucleophilic Aromatic SubstitutionActivated by nitro group, but less than para isomerNot significantly activatedSimilar to N,N-Diethyl-3-nitroanilineMore activated than meta isomer due to resonance stabilization
N-DealkylationPossible under strong conditionsPossible under strong conditionsEasier than for diethyl derivative due to weaker C-N bondSimilar to meta isomer

This comparative analysis highlights how structural differences, particularly the presence and position of the nitro group and the nature of the alkyl substituents on the nitrogen atom, influence reactivity patterns. These differences are important considerations for the selective transformation of these compounds in synthetic applications and provide insights into the electronic and steric factors that govern their chemical behavior. Understanding these reactivity differences is essential for the rational design of synthetic pathways involving N,N-Diethyl-3-nitroaniline and related compounds.

Applications in Research and Industry

Role in Organic Synthesis

N,N-Diethyl-3-nitroaniline serves as a valuable intermediate in organic synthesis due to its unique functional group arrangement and reactivity profile. The compound's nitro group provides a handle for further transformations, making it a versatile building block in the construction of more complex molecules. In particular, the ability to reduce the nitro group to an amino group offers a pathway to diamine structures that can serve as precursors for heterocyclic compounds, which are prevalent in pharmaceuticals and materials science. The position of the nitro group at the meta position relative to the diethylamine group creates a specific substitution pattern that may be desired in target molecules where the spatial arrangement of functional groups is critical for the intended application or property.

The compound's utility in organic synthesis extends to the development of reaction methodology, where it may serve as a model substrate for studying the scope and limitations of new synthetic transformations. The presence of both electron-donating (diethylamine) and electron-withdrawing (nitro) groups in the molecule creates an interesting electronic environment that can be exploited to understand electronic effects in reaction mechanisms. Researchers may use N,N-Diethyl-3-nitroaniline as a test substrate to evaluate the selectivity and efficiency of novel catalytic systems, particularly those aimed at transformations of nitro groups or functionalization of aromatic rings bearing multiple substituents with different electronic characteristics.

Applications in Dye Chemistry

One of the most significant applications of N,N-Diethyl-3-nitroaniline and related compounds is in the field of dye chemistry. Nitroaniline derivatives have historically been important precursors for the synthesis of azo dyes, which represent one of the largest and most versatile classes of synthetic dyes. The nitro group in N,N-Diethyl-3-nitroaniline can be reduced to an amino group, which can then participate in diazotization reactions to form diazonium salts. These diazonium intermediates can couple with various aromatic compounds containing activating groups (such as hydroxy or amino groups) to produce azo dyes with diverse color properties .

The specific substitution pattern in N,N-Diethyl-3-nitroaniline influences the properties of the resultant dyes, including their color, light-fastness, and affinity for different substrates. The diethylamine group, being electron-donating, can modulate the electronic properties of the aromatic system and consequently the spectral characteristics of the dyes produced from this precursor. Additionally, the meta relationship between the nitro/amino group and the diethylamine group creates a particular geometric arrangement that can affect the molecular packing and intermolecular interactions in solid dye materials, potentially influencing properties such as solubility, crystallinity, and thermal stability that are important for their practical applications.

Pharmaceutical and Biological Applications

Research has indicated that N,N-Diethyl-3-nitroaniline and its derivatives possess potential antimicrobial properties, suggesting applications in pharmaceutical research and development. The compound's structure, featuring both hydrophobic (diethylamine, aromatic ring) and hydrogen-bonding (nitro group) moieties, may enable interactions with biological targets such as proteins or nucleic acids, which could underlie its antimicrobial activity. Studies have highlighted the effectiveness of related compounds against various microbial strains, although the specific mechanisms of action and structure-activity relationships require further investigation to fully understand the therapeutic potential of these compounds.

The pharmaceutical applications of N,N-Diethyl-3-nitroaniline extend beyond direct antimicrobial activity to its role as a synthetic intermediate in the production of more complex drug candidates. The functional groups present in the molecule provide opportunities for diverse transformations that can lead to structures with specific pharmacological properties. For instance, the reduction of the nitro group to an amino group creates a site for further derivatization through acylation, alkylation, or coupling reactions, potentially leading to compounds with modified pharmacokinetic or pharmacodynamic profiles. This versatility makes N,N-Diethyl-3-nitroaniline a valuable building block in medicinal chemistry and drug discovery efforts.

Analytical and Sensor Applications

The unique electronic properties of N,N-Diethyl-3-nitroaniline, arising from the combination of electron-donating and electron-withdrawing groups, may be exploited in analytical and sensor applications. Compounds with this type of push-pull electronic system often exhibit solvatochromic properties, meaning their spectral characteristics (absorption or emission wavelengths, intensities) change in response to the polarity of their environment. This property can be utilized in the development of sensors for solvent polarity or in probing microenvironments in complex systems such as biological membranes or polymer matrices.

Research on related compounds, such as N,N-dimethyl-p-nitroaniline, has demonstrated the sensitivity of their spectroscopic properties to solvent environment, with shifts in both electronic absorption bands and vibrational frequencies (particularly of the NO2 stretching mode) correlating with solvent polarity measures . By analogy, N,N-Diethyl-3-nitroaniline would be expected to exhibit similar environmentally responsive spectroscopic behavior, potentially serving as a probe molecule in various analytical applications. The compound's spectroscopic properties, including potential fluorescence characteristics, offer additional avenues for its application in sensing and analytical methodologies, particularly in environments where changes in polarity or other physicochemical properties need to be monitored.

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